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CAS No.: 40211-20-9

Cat. No.: B7721381

Get Quote

Executive Summary
3-Methylisonicotinic acid (3-methylpyridine-4-carboxylic acid; CAS 4021-12-9) represents a

critical scaffold in heterocyclic chemistry, serving as a bifurcated node between pharmaceutical

pharmacophores and reticular materials science.[1][2] Unlike its unadorned parent, isonicotinic

acid, the introduction of the methyl group at the meta position (relative to nitrogen) or ortho

position (relative to the carboxyl) introduces steric rigidity and electronic modulation essential

for specific receptor binding and Metal-Organic Framework (MOF) topology.[1]

This technical guide synthesizes the historical emergence of 3-methylisonicotinic acid from

coal-tar distillates to its modern status as a precursor for cholesterol 24-hydroxylase inhibitors

and chiral MOF linkers.[1][2]

Chemical Genealogy and Historical Emergence[1]
The Lutidine Origins
The history of 3-methylisonicotinic acid is inextricably linked to the industrial separation of

"lutidines" (dimethylpyridines) from coal tar in the late 19th and early 20th centuries.[1] While
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pyridine chemistry flourished under Hantzsch and others, the isolation of specific isomers like

3,4-lutidine—the direct precursor—was a feat of fractional distillation and selective

precipitation.[1]

1940s-1950s (The Oxidation Era): The compound emerged not as a target but as a

characterization product.[1][2] Early industrial efforts, notably by the Reilly Tar & Chemical

Corporation (1945), focused on oxidizing alkylpyridines using harsh nitric acid/sulfuric acid

mixtures. These methods were non-selective, often yielding dicarboxylic acids

(cinchomeronic acid) rather than the desired mono-acid.[1][2]

1960s (Catalytic Refinement): The demand for niacin (Vitamin B3) analogs drove the

development of vapor-phase ammonolysis using Vanadium Pentoxide (

) catalysts.[1][2] This allowed for the scalable conversion of 3,4-lutidine to 3-methyl-4-
cyanopyridine, which could be hydrolyzed to the acid.[1][2]

Mechanistic Divergence
The structural significance of 3-methylisonicotinic acid lies in its desymmetrization of the

pyridine ring.[1][2]

Electronic Effect: The methyl group (+I effect) at position 3 increases the electron density

slightly compared to isonicotinic acid, modulating the pKa.[1]

Steric Effect: The C3-methyl group creates a "molecular lock," restricting rotation when the

carboxyl group binds to metals or active sites, a feature exploited in modern drug design.[1]

Synthetic Architecture: Pathways and Protocols
The synthesis of 3-methylisonicotinic acid has evolved from "sledgehammer" oxidations to

precision organometallic chemistry.[1][2]

Comparative Synthetic Pathways
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Figure 1: Comparative synthetic routes.[1][2] Route A is preferred for laboratory synthesis due

to operational simplicity, while Route B is the industrial standard for atom economy.

Validated Laboratory Protocol: Selective Oxidation via
Selenium Dioxide
Rationale: While Permanganate (

) is common, it often over-oxidizes the ring or attacks both methyl groups. Selenium Dioxide (

) offers superior regioselectivity for the 4-methyl group due to the higher acidity of the protons
at the 4-position (para to nitrogen) compared to the 3-position.[1][2]

Safety Prerequisite:

is highly toxic.[2] All operations must occur in a fume hood.[2]

Reagents
3,4-Dimethylpyridine (3,4-Lutidine): 0.28 mol[1][2]

Selenium Dioxide (

): 0.56 mol (2.0 eq)[1][2]

Diphenyl ether (Solvent): 150 mL[1][2]

Chloroform (

): Extraction solvent[1][2]
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Step-by-Step Methodology
Solvation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux

condenser, dissolve 3,4-dimethylpyridine in diphenyl ether.

Thermal Initiation: Heat the solution to 150°C.

Reagent Addition (Critical Step): Add

in small batches over 60 minutes.

Why: Rapid addition causes vigorous exotherms and uncontrollable foaming.[2]

Reaction Propagation: Increase temperature to 180°C and maintain for 1 hour.

Mechanism:[1][2][3][4][5][6][7] The reaction proceeds via an ene-type mechanism followed

by dehydration to the carboxylic acid.[1][2]

Filtration: Filter the mixture while hot (approx 80-100°C) to remove metallic selenium (black

precipitate).

Extraction:

Wash the selenium precipitate with boiling water (3 x 100 mL).[1][2]

Combine filtrates and extract with chloroform to remove the organic solvent (diphenyl

ether).[1][2]

Isolation: Evaporate the aqueous phase to dryness.

Purification: Recrystallize the crude solid from Ethanol (95%).

Expected Yield: ~47% Characterization: Melting Point 220-222°C.[1][2]

Physicochemical Profile
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Property Value Context

Molecular Formula -

Molecular Weight 137.14 g/mol -

CAS Number 4021-12-9 -

Melting Point 220 - 222 °C

Indicates high lattice energy

due to H-bonding (dimer

formation).[1][2]

Acidity (pKa) ~4.9 (COOH)

Slightly less acidic than

isonicotinic acid (4.[1][2]96)

due to methyl electron

donation.[1][2]

Solubility DMSO, Methanol, Hot Water
Poor solubility in non-polar

solvents.[1][2]

Applications in Drug Discovery & Materials
Science[10]
Pharmaceutical Utility: The "Locked" Pharmacophore
In medicinal chemistry, 3-methylisonicotinic acid is rarely the final drug but a crucial

fragment.[1]

Cholesterol 24-Hydroxylase Inhibitors: It serves as a precursor for 4,5-dihydro-1H-pyrazole

derivatives.[1][2][8] The methyl group provides steric bulk that fits into the hydrophobic

pocket of the CYP46A1 enzyme, improving selectivity over other cytochrome P450 isoforms.

Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region

of kinases, while the carboxylic acid (converted to an amide) directs the molecule into the

back pocket.

Metal-Organic Frameworks (MOFs): Directing Chirality
The compound is a "privileged ligand" in MOF synthesis.[1][2]
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Symmetry Breaking: Unlike the symmetric isonicotinic acid, the 3-methyl analog breaks the

symmetry of the resulting coordination network.[1]

Case Study (Zn-MOFs): When coordinated with Zinc (

), the steric hindrance of the methyl group forces the ligands to adopt a helical arrangement,
spontaneously generating chiral channels even without chiral auxiliary agents.[1] This is vital
for enantioselective separation membranes.[2]

3-Methylisonicotinic Acid
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(N-Metal & O-Metal)

Zn(II) / Lanthanides

Steric Clash (Methyl Group)

Directs Geometry

Helical / Chiral Pore Formation
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Click to download full resolution via product page

Figure 2: Mechanism of chirality induction in MOFs using 3-methylisonicotinic acid.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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